molecular formula C25H21Cl2N3O2S B265643 2-{[3-cyano-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2-methylphenyl)acetamide

2-{[3-cyano-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2-methylphenyl)acetamide

Cat. No. B265643
M. Wt: 498.4 g/mol
InChI Key: IQKARVQQMKKHMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-cyano-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2-methylphenyl)acetamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "Compound X" in the scientific literature.

Mechanism of Action

The mechanism of action of Compound X is not fully understood, but it is believed to act through multiple pathways. In cancer cells, Compound X has been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death. In inflammation, Compound X has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. In neurodegenerative disorders, Compound X has been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotection.
Biochemical and Physiological Effects:
Compound X has been shown to have significant effects on various biochemical and physiological processes. In cancer cells, Compound X has been shown to induce apoptosis, inhibit cell growth and proliferation, and inhibit DNA replication and repair. In inflammation, Compound X has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of NF-κB. In neurodegenerative disorders, Compound X has been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotection.

Advantages and Limitations for Lab Experiments

One advantage of using Compound X in lab experiments is its potency and specificity towards its target molecules. Compound X has been shown to have a high affinity towards its target molecules, leading to significant effects in low concentrations. However, one limitation of using Compound X in lab experiments is its potential toxicity towards non-target molecules. Careful consideration should be taken when designing experiments to ensure the safety of the researchers and the accuracy of the results.

Future Directions

There are several future directions for research on Compound X. One direction is to further investigate its therapeutic potential in various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to explore the mechanism of action of Compound X and identify its target molecules. Additionally, future research can focus on developing more potent and specific analogs of Compound X for therapeutic applications.

Synthesis Methods

The synthesis of Compound X involves a multi-step process that includes the reaction of 2-methylphenylacetonitrile with 2,3-dichlorobenzaldehyde, followed by the reaction with 2-aminothiophenol and acetic anhydride. The final product is obtained through the reaction of the intermediate compound with N-acetylglycine.

Scientific Research Applications

Compound X has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, Compound X has shown promising results as a potent inhibitor of cancer cell growth and proliferation, as well as inducing apoptosis in cancer cells. In inflammation research, Compound X has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, Compound X has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

Product Name

2-{[3-cyano-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2-methylphenyl)acetamide

Molecular Formula

C25H21Cl2N3O2S

Molecular Weight

498.4 g/mol

IUPAC Name

2-[[3-cyano-4-(2,3-dichlorophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C25H21Cl2N3O2S/c1-14-6-2-3-9-18(14)29-21(32)13-33-25-16(12-28)22(15-7-4-8-17(26)24(15)27)23-19(30-25)10-5-11-20(23)31/h2-4,6-9,22,30H,5,10-11,13H2,1H3,(H,29,32)

InChI Key

IQKARVQQMKKHMO-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=C(C(=CC=C4)Cl)Cl)C#N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=C(C(=CC=C4)Cl)Cl)C#N

Origin of Product

United States

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